Flurescein-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-NHS ester, also known as 5-(and 6-)carboxyfluorescein succinimidyl ester, is a derivative of fluorescein dye. It is widely used in biochemical applications for labeling proteins, peptides, and other molecules. The compound is known for its high reactivity with primary amines, forming stable amide bonds, and its strong fluorescence properties, making it an essential tool in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-NHS ester involves the reaction of fluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of Fluorescein-NHS ester follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then packaged and stored under conditions that protect it from moisture and light, as it is sensitive to hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescein-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: pH 7-9 buffers, typically borate or phosphate buffers, are used to maintain the optimal conditions for the reaction .Major Products
The major product of the reaction is a fluorescein-labeled molecule, which retains the fluorescent properties of fluorescein. This product is used in various analytical and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
Fluorescein-NHS ester has a wide range of applications in scientific research:
Chemistry: Used for labeling small molecules and studying reaction mechanisms.
Medicine: Employed in diagnostic assays, including Western blotting and ELISA, to detect specific biomolecules.
Industry: Utilized in the development of fluorescent probes and sensors for various analytical applications.
Wirkmechanismus
The mechanism of action of Fluorescein-NHS ester involves the formation of a stable amide bond with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond between the fluorescein molecule and the target molecule. This covalent attachment allows the labeled molecule to be detected through fluorescence, as fluorescein exhibits strong fluorescence properties with excitation and emission wavelengths of 494 nm and 518 nm, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein isothiocyanate (FITC): Another derivative of fluorescein used for labeling proteins and other molecules.
BODIPY FL NHS ester: A bright green fluorescent dye with similar excitation and emission properties to fluorescein.
Uniqueness
Fluorescein-NHS ester is unique in its high specificity for primary amines and the stability of the resulting amide bond. Compared to FITC, Fluorescein-NHS ester provides a more stable linkage and is less prone to hydrolysis. Additionally, its strong fluorescence and compatibility with various analytical techniques make it a versatile tool in scientific research .
Eigenschaften
Molekularformel |
C25H15NO9 |
---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30/h1-6,9-11,27H,7-8H2,(H,31,32) |
InChI-Schlüssel |
LXFOCXWFKJWFEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.